5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Description
5-[(4-Cyclohexylphenoxy)methyl]-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a 1,2,4-triazole-3-thione derivative characterized by a cyclohexylphenoxy group at position 5, a phenyl group at position 4, and a piperidin-1-ylmethyl substituent at position 2.
Properties
Molecular Formula |
C27H34N4OS |
|---|---|
Molecular Weight |
462.7 g/mol |
IUPAC Name |
5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-2-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C27H34N4OS/c33-27-30(21-29-18-8-3-9-19-29)28-26(31(27)24-12-6-2-7-13-24)20-32-25-16-14-23(15-17-25)22-10-4-1-5-11-22/h2,6-7,12-17,22H,1,3-5,8-11,18-21H2 |
InChI Key |
WRRZGUMICZCDRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC3=NN(C(=S)N3C4=CC=CC=C4)CN5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves multiple steps. The synthetic route typically starts with the preparation of the core triazole structure, followed by the introduction of the phenyl, piperidinylmethyl, and cyclohexylphenoxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles.
Scientific Research Applications
5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and piperidine moieties play crucial roles in binding to these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Key Observations:
Cyclohexylphenoxy may enhance metabolic stability compared to smaller substituents . Compounds with electron-withdrawing groups (e.g., 4-fluorophenyl in 6a) show antimicrobial activity, suggesting that substituent electronics influence target binding .
Position 2 Modifications :
- Piperidinylmethyl (target) vs. morpholinylmethyl (19a): Piperidine’s six-membered ring with a secondary amine may improve blood-brain barrier penetration, relevant for CNS-targeted anticonvulsants .
Position 4 Modifications :
Physicochemical Properties:
- Spectroscopic Data : Computational studies (e.g., DFT in ) predict vibrational frequencies and NMR shifts consistent with experimental data for triazole-thiones. The target’s cyclohexyl group would show distinct $^1$H-NMR signals (δ 1.2–2.0 ppm for cyclohexyl protons) .
Metabolic Stability and Toxicity
- demonstrated that triazole-3-thiones with ethyl or fluorophenyl groups exhibit metabolic inertia, with minor dealkylation. The target’s piperidinylmethyl group may undergo oxidative metabolism, but its bulky cyclohexylphenoxy substituent could hinder enzymatic access .
- Piperidine-containing compounds (e.g., 6a) show lower acute toxicity in preclinical models compared to morpholine derivatives, suggesting favorable safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
